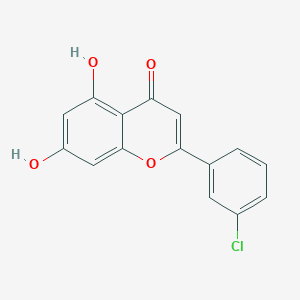
3-Butyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique substitution pattern, which includes butyl, methyl, and methylamino groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of butylamine, methylamine, and cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale synthesis, including the use of automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
3-Butyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives.
Aplicaciones Científicas De Investigación
3-Butyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Butyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-6-butyl-1,3,5-triazine: Similar structure but with different substituents.
1,3,5-Triazine-2,4,6-triamine: A simpler triazine derivative.
6-Methyl-1,3,5-triazine-2,4-diamine: Another triazine compound with different functional groups.
Uniqueness
3-Butyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of butyl, methyl, and methylamino groups makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
57987-25-4 |
|---|---|
Fórmula molecular |
C9H16N4O2 |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
3-butyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C9H16N4O2/c1-4-5-6-13-8(14)11-7(10-2)12(3)9(13)15/h4-6H2,1-3H3,(H,10,11,14) |
Clave InChI |
XEXAEKNRWYJLKN-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)N=C(N(C1=O)C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)

![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)
![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)



![2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13147988.png)




![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13148040.png)
